molecular formula C11H11N5 B135373 Phenazopyridine CAS No. 94-78-0

Phenazopyridine

Katalognummer: B135373
CAS-Nummer: 94-78-0
Molekulargewicht: 213.24 g/mol
InChI-Schlüssel: QPFYXYFORQJZEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenazopyridine (2,6-diamino-3-(phenylazo)pyridine) is a urinary tract analgesic used to alleviate pain, burning, and urgency associated with cystitis, urinary tract infections (UTIs), and post-procedural irritation . It is available over-the-counter in the U.S. and acts locally on the urinary mucosa. Recent studies reveal its novel mechanism as a kinase inhibitor, targeting cyclin-G-associated kinase (GAK), phosphatidylinositol kinases (PI4KB and PIP4K2C), and modulating autophagy pathways . This compound also enhances the solubility of its metabolites and cocrystals, improving bioavailability .

Vorbereitungsmethoden

Classical Synthesis Routes

Diazotization and Coupling Reaction

The primary industrial method for phenazopyridine synthesis involves diazotization of aniline derivatives followed by coupling with 2,6-diaminopyridine. Benzenediazonium chloride, generated by treating aniline with sodium nitrite and hydrochloric acid under cold conditions (0–5°C), reacts with 2,6-diaminopyridine in an acidic aqueous medium. This azo coupling occurs at the para position of the pyridine ring, yielding 2,6-diamino-3-(phenylazo)pyridine . Subsequent treatment with hydrochloric acid produces the monohydrochloride salt, which is crystallized from methanol or ethanol .

Key Parameters :

  • Temperature control (<10°C) to prevent diazonium salt decomposition.

  • pH adjustment to 3–4 using hydrochloric acid for optimal coupling efficiency .

  • Reaction time of 2–4 hours, monitored via thin-layer chromatography (TLC).

N-Oxide Impurity and Mitigation

During synthesis, oxidation of the pyridine ring’s tertiary amine can form 2,6-diamino-3-phenylazopyridine-1-oxide hydrochloride, an undesired impurity. To suppress this, acetylation of primary amines in 2,6-diaminopyridine is performed using acetic anhydride, yielding 2,6-diacetamido-3-phenylazopyridine. This intermediate resists oxidation at the tertiary amine during subsequent steps . After coupling, alkaline hydrolysis (1 N NaOH) regenerates the primary amines, followed by hydrochloride salt formation .

Modern Synthetic Approaches

Structural Derivatives for Enhanced Efficacy

Recent studies have focused on modifying this compound’s arylazo group to improve binding affinity to urinary tract targets. As shown in Table 1, derivatives with naphthalene (Compounds 7–9) exhibit dissociation constants (Kd) of 1.4–1.5 μM, outperforming the parent compound (Kd = 21 μM) .

Table 1: Binding Affinities of this compound Derivatives

CompoundR1R2Kd (μM)
12,3-DifluorobenzeneN21 ± 1
42,3-DimethylbenzeneC2.9 ± 0.4
73,4-NaphthaleneN1.4 ± 0.1

Synthesis involves diazotization of substituted anilines (e.g., 2,3-difluoroaniline) and coupling with 2,6-diaminopyridine under buffered conditions (pH 3.5–4.0) .

Prodrug Development for Improved Bioavailability

To mitigate gastrointestinal side effects, prodrugs conjugating this compound to amino acids or peptides have been developed. For example, covalent attachment to L-valine via a carbamate linker enhances oral absorption by leveraging intestinal peptide transporters . The prodrug is synthesized by reacting this compound’s primary amine with valine-N-hydroxysuccinimide ester in dimethylformamide (DMF), achieving 85% yield after silica gel chromatography .

Purification and Analytical Validation

Solid-Phase Extraction (SPE)

Crude this compound is purified using magnetic graphene oxide nanoparticles modified with poly(thiophene-pyrrole) copolymer. The sorbent (50 mg) adsorbs impurities in urine samples at pH 6.0, followed by elution with 500 μL methanol . This step achieves 98% purity, critical for pharmaceutical formulations .

High-Performance Liquid Chromatography (HPLC)

Industrial-Scale Manufacturing Considerations

Crystallization Optimization

This compound hydrochloride’s solubility in water is 0.01–0.1 g/100 mL at 20°C, necessitating antisolvent crystallization. Adding ethanol (1:3 v/v) to the reaction mixture induces crystallization at 4°C, yielding brick-red microcrystals with 95% recovery .

Analyse Chemischer Reaktionen

Photochemical Reactions

Phenazopyridine undergoes significant photodegradation under UV irradiation, producing multiple derivatives (Table 1).

Key Findings:

  • Cyclodehydrogenation : Irradiation in methanol yields pyrido[3,4-c]cinnoline-2,4-diamine (m/z 214) through intramolecular cyclization .

  • Reductive Degradation : Photolysis generates 2,3,6-triaminopyridine (m/z 138) and 6-phenylamino-3-phenylhydrazo pyridine-2-one (m/z 290) .

  • Rearrangement : Adsorption on silica gel accelerates photochemical transformations, including dienone formation (IR: 1700 cm⁻¹ for C=O) .

Table 1: Photodegradation Products of this compound

ProductMolecular Mass (m/z)Key Fragments (m/z)Reaction Medium
Pyrido[3,4-c]cinnoline-2,4-diamine214137, 109, 77Methanol
2,3,6-Triaminopyridine138138, 110, 93Methanol/Silica
6-Phenylamino-3-phenylhydrazo pyridine-2-one290185, 107, 77Methanol

Acid/Heat-Induced Degradation

Forced degradation under acidic conditions (HCl, 100°C) cleaves the azo bond (N=N), producing:

Degradation Pathway:

  • Hydroxylation : Forms 2-amino-3-(phenylazo)-6-pyridinol (48.3% of metabolites) .

  • Cleavage : Generates p-aminophenol (PAP) and aniline (6.9% urinary metabolites) .

  • Recombination : Yields 6-phenylamino-3-phenylhydrazo pyridine-2-one (HPLC retention: 5.2 min) .

Table 2: Acid Degradation Products and Analytical Data

ProductHPLC Retention (min)UV λₘₐₓ (nm)Mass Fragments (m/z)
PAP3.8270, 360138, 110
Aniline4.525493, 77
6-Phenylamino derivative5.2325290, 185

Metabolic Reactions

Hepatic metabolism involves hydroxylation and acetylation:

  • Primary Pathway : Hydroxylation at C5 forms 5-hydroxyl PAP (48.3% of dose) .

  • Secondary Pathway : Acetylation produces N-acetyl-p-aminophenol (acetaminophen) (18% urinary excretion) .

  • Toxic Byproduct : Aniline formation (6.9% urinary metabolites) correlates with methemoglobinemia risk .

Key Hazard :

  • Aniline derivatives induce oxidative stress, converting hemoglobin to methemoglobin (risk increases in G6PD deficiency) .

Reactivity Hazards

As an azo compound (N=N), this compound exhibits reactivity with:

  • Strong Oxidizers : Risk of detonation .

  • Acids/Aldehydes : Releases toxic gases (NOₓ, HCl) .

  • Metals : Forms explosive mixtures with alkali metals .

Safety Note : Classified as a carcinogen (IARC Group 2B) due to hepatocellular carcinoma in rat models .

Physicochemical Stability

  • pKa : 5.17–5.20 (UV-Vis/HPLC) .

  • Lipophilicity : Log P = 2.62; Log D (pH 2.0) = 1.61 .

  • Aqueous Solubility : 0.0929 mg/mL (pH-dependent) .

Wissenschaftliche Forschungsanwendungen

Urinary Tract Infections (UTIs)

Phenazopyridine is primarily indicated for symptomatic relief in patients suffering from UTIs. Clinical studies have shown its effectiveness in reducing dysuria and other related symptoms:

  • Study Findings : In a study involving 118 patients with cystitis or pyelonephritis, 95.3% reported relief from dysuria after treatment with this compound at 200 mg three times daily for two weeks .
  • Comparison with Flavoxate : Another study compared this compound with flavoxate in 392 participants experiencing UTI symptoms. The results indicated no statistically significant differences in clinical responses between the two medications .

Neurological Applications

Recent research has explored this compound's potential beyond urinary applications, particularly in neuroprotection:

  • Alzheimer's Disease : A study demonstrated that this compound promotes transcription of RPS23RG1, which may reduce Alzheimer's disease-like pathologies in mouse models. The drug was administered via intracerebroventricular infusion, showing promise for cognitive improvement .

Adverse Effects and Case Studies

Despite its benefits, this compound is associated with several adverse effects:

  • Acute Interstitial Nephritis : A case report highlighted a patient developing acute interstitial nephritis after this compound use, emphasizing the need for careful monitoring of renal function during treatment .
  • Methaemoglobinaemia : Another case documented methaemoglobinaemia in a patient using this compound, showcasing its potential hematological side effects .

Case Study Summary Table

Case Study ReferencePatient Age & GenderConditionSymptomsTreatment DurationOutcome
78, MaleProstate CancerAbdominal pain, burningUnknownAcute kidney injury
89, FemaleCOPDHypoxia, headache30 daysSevere hypoxia
VariousUTIMethaemoglobinaemiaVariableAdverse reaction

Wirkmechanismus

Phenazopyridine exerts its effects by being excreted in the urine, where it acts as a topical analgesic on the mucosa of the urinary tract. The exact molecular mechanism is not fully understood, but it is believed to involve the inhibition of pain receptors and the reduction of inflammation in the urinary tract lining .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Metabolites

2,3,6-Triaminopyridine:

  • A metabolite of phenazopyridine, it autoxidizes to generate superoxide radicals and hydrogen peroxide, causing oxidative damage in erythrocytes (e.g., methaemoglobin formation) .
  • Structurally similar to 1,2,4-triaminobenzene, a compound linked to systemic toxicity via free radical production.

Table 1: Structural and Functional Comparison of this compound and Its Metabolite

Compound Structure Key Properties
This compound Azo-linked pyridine Urinary analgesic; kinase inhibitor (Kd <1 µM for GAK, PI4KB, PIP4K2C)
2,3,6-Triaminopyridine Pyridine derivative Pro-oxidant metabolite; linked to oxidative stress

Functional Analogs in UTI Management

Ciprofloxacin and Fosfomycin :

  • Ciprofloxacin: A fluoroquinolone antibiotic often combined with this compound for UTI treatment. While ciprofloxacin targets bacterial DNA gyrase, this compound provides symptomatic relief without antimicrobial activity .
  • Fosfomycin : A broad-spectrum antibiotic used for uncomplicated UTIs. Clinical trials show this compound adjunctively improves pain relief compared to fosfomycin alone .

Table 2: Efficacy in UTI Symptom Management

Compound Mechanism Clinical Outcome (vs. Placebo)
This compound Local analgesic; kinase inhibition 73% pain reduction in acute cystitis
Fosfomycin Antibacterial (cell wall synthesis) 85% bacterial eradication; no direct analgesic effect

Kinase Inhibition Profile

This compound’s kinase inhibition distinguishes it from other analgesics. It binds to ATP pockets of GAK, PI4KB, and PIP4K2C with sub-micromolar affinity (Kd <1 µM), disrupting phosphatidylinositol signaling and upregulating autophagy . Comparable kinase inhibitors (e.g., imidazopyridines) are under investigation for cancer therapy but lack urinary analgesic applications .

Table 3: Kinase Targets and Binding Affinity

Kinase Role in Pain Signaling This compound Kd (µM) Competing Inhibitors
GAK Nociception modulation 0.8 None reported
PIP4K2C Inflammatory pain pathways 0.6 PI3K/mTOR inhibitors
PI4KB Membrane trafficking 0.9 AL-9 (PI4KB inhibitor)

SARM1 Inhibition and Neuroprotection

In high-throughput screens, this compound demonstrated 44% inhibition of SARM1 (a neurodegeneration-promoting enzyme) at 200 µM, though less potent than pyrithione zinc (72%) and berberine chloride (70%) .

Table 4: SARM1 Inhibitory Activity

Compound % Inhibition at 200 µM IC50 (µM)
This compound HCl 44% 145
Pyrithione Zinc 72% 20
Berberine Chloride 70% 35

Solubility and Formulation Comparisons

This compound’s poor aqueous solubility (0.1 mg/mL) is improved via cocrystallization. This compound-phthalimide cocrystals and scaaharin salts increase solubility by 9–10-fold, enhancing bioavailability without raising hygroscopicity .

Table 5: Solubility Enhancements

Formulation Solubility (mg/mL) Improvement Factor
This compound HCl 0.1 Baseline
This compound-scaaharin salt 0.9
This compound-phthalimide 1.0 10×

Biologische Aktivität

Phenazopyridine is a synthetic compound primarily used as a urinary analgesic to alleviate pain, burning, and discomfort associated with urinary tract infections (UTIs). Beyond its analgesic properties, recent research has uncovered various biological activities of this compound, including its role as a kinase inhibitor and its effects on cellular mechanisms. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its primary action as a local anesthetic on the mucosal lining of the urinary tract. Its analgesic effect is believed to result from the inhibition of voltage-gated sodium channels and possibly the modulation of group A nerve fibers , which are involved in pain signaling . This mechanism allows for significant relief from urinary symptoms, particularly in conditions such as acute uncomplicated cystitis.

Kinase Inhibition

A groundbreaking study has identified this compound as a kinase inhibitor , impacting several key signaling pathways. The research demonstrated that this compound interacts with various human kinases, particularly phosphatidylinositol kinases, which are crucial in nociception (the sensory perception of pain) and autophagy processes .

Key Findings:

  • Kinase Interactions : this compound showed sub-micromolar binding affinities with cyclin-G-associated kinase and phosphatidylinositol kinases PI4KB and PIP4K2C.
  • Impact on Autophagy : The compound was found to upregulate autophagy, suggesting potential therapeutic applications beyond pain relief .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important absorption and metabolism characteristics:

  • Absorption : It is absorbed in the gastrointestinal tract with a mean peak concentration (Cmax) of 65.00 ± 29.23 ng/mL and a time to peak concentration (Tmax) of approximately 2.48 hours .
  • Metabolism : this compound is metabolized in the liver, producing several metabolites, including acetaminophen and aniline, which can be associated with adverse effects such as methemoglobinemia in susceptible individuals .

Clinical Efficacy

This compound has been evaluated in clinical settings for its efficacy in treating urinary tract symptoms. A multicenter double-blind study involving 60 women demonstrated that this compound significantly improved symptoms of dysuria and general discomfort within six hours of administration compared to placebo .

Summary of Clinical Findings:

  • Symptom Relief : Patients reported a 53.4% reduction in general discomfort and significant decreases in pain during urination.
  • Safety Profile : The drug was well-tolerated with no serious adverse events reported during the study .

Case Studies

  • Case Study on Efficacy in UTIs :
    • A randomized controlled trial assessed the effectiveness of this compound in patients with acute uncomplicated cystitis. Results indicated significant symptom improvement after administration, supporting its use as an adjunct therapy alongside antibiotics for better patient outcomes .
  • Case Study on Kinase Inhibition :
    • Research exploring the kinase inhibition properties highlighted this compound's potential role in modulating cellular pathways related to pain perception and autophagy, opening avenues for further investigation into its therapeutic applications beyond urinary analgesia .

Safety Considerations

Despite its efficacy, this compound is associated with certain risks:

  • Carcinogenic Potential : Long-term studies have indicated that this compound may pose carcinogenic risks, particularly leading to hepatocellular carcinoma and colorectal tumors in animal models .
  • Hemolytic Risk : In patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, this compound can trigger hemolysis even at standard doses .

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly employed to extract and quantify phenazopyridine in biological samples?

  • This compound extraction often utilizes electromembrane extraction (EME) coupled with analytical techniques like HPLC-UV. In one study, a lab-on-a-chip EME device with spiral channels and a nitrophenyl octylether (NPOE)-impregnated membrane achieved high sensitivity, using 0 mM HCl as the donor phase and 100 mM HCl as the acceptor phase under 70 V for 50 minutes. Post-extraction, the analyte was absorbed onto a strong cation exchanger and analyzed via red-green-blue (RGB) image analysis or HPLC-UV, achieving a detection limit below 1.0 μg L⁻¹ .

Q. What are the primary safety concerns associated with this compound handling in laboratory settings?

  • This compound hydrochloride is classified as a potential carcinogen and requires stringent safety protocols. Exposure risks include methemoglobinemia (reduced blood oxygen capacity), hepatotoxicity, and nephrotoxicity. Laboratory guidelines mandate protective clothing, post-exposure washing, and adherence to FDA Good Manufacturing Practices (21 CFR 210) for drug handling. Hazard communication and training are critical to mitigate risks .

Q. How can researchers design surveys to study this compound usage patterns in clinical populations?

  • Validated questionnaires should assess demographics, symptom profiles, prior UTIs, provider interactions, and concurrent therapies. A 25-item survey pretested for readability via cognitive interviews (e.g., with clinic patients and OTC purchasers) can ensure clarity. Data collection should track variables like self-medication motives, contraindications, and health literacy, using structured scales to minimize bias .

Advanced Research Questions

Q. How can conflicting data on this compound toxicity be systematically analyzed in retrospective studies?

  • Retrospective analyses of toxicity data (e.g., from poison control databases) should stratify cases by age, dose, and comorbidities. For example, a 22-year NPDS review revealed pediatric exposures predominated, with rare severe outcomes like renal failure. Conflicting data may arise from underreporting or variable follow-up; thus, multivariate regression and sensitivity analyses are recommended to identify confounding factors .

Q. What advanced extraction techniques improve this compound recovery rates in complex matrices like urine?

  • On-chip EME devices integrated with solid-phase microextraction (SPME) enhance recovery in urine samples. Optimizing parameters such as voltage (70 V), extraction time (50 min), and HCl concentration gradients (donor: 0 mM; acceptor: 100 mM) improves efficiency. RGB image analysis post-SPME offers a cost-effective alternative to HPLC-UV, with linear ranges of 30–1000 μg L⁻¹ (r² > 0.9969) .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate this compound research questions?

  • A FINER-aligned question might ask: "Does this compound’s azo-metabolite accumulation in renal tissue explain its nephrotoxicity in patients with pre-existing CKD?" This addresses novelty (mechanistic insight), feasibility (using existing CKD cohorts), and relevance (clinical management of toxicity). Ethical considerations include minimizing patient risk through retrospective designs or in vitro models .

Q. Methodological Guidance

Q. What frameworks are recommended for structuring this compound toxicity studies?

  • Use the PICOT framework:

  • P opulation: Adults with this compound-induced methemoglobinemia.
  • I ntervention: Methylene blue administration.
  • C omparison: Supportive care alone.
  • O utcome: Time to resolution of cyanosis.
  • T ime: 24-hour monitoring.
    • This ensures alignment with clinical outcomes and comparability across studies .

Q. How should researchers address this compound’s photodegradation in stability studies?

  • Conduct accelerated stability testing under ICH Q1A guidelines, exposing samples to UV light (e.g., 320–400 nm) and varying humidity/temperature. Monitor degradation products via LC-MS and correlate with RGB colorimetric changes. Data should be analyzed using kinetic models (e.g., zero-order vs. first-order degradation) to predict shelf-life .

Q. Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing this compound’s dose-response relationships in toxicity data?

  • Use probit or logit regression to model dose-response curves, adjusting for covariates like age and renal function. For rare outcomes (e.g., acute kidney injury), apply exact logistic regression or Bayesian hierarchical models to account for sparse data .

Q. How can machine learning enhance this compound exposure prediction in pharmacovigilance databases?

  • Train models (e.g., random forests, neural networks) on NPDS data to predict severe outcomes using features like dose, age, and co-ingestants. Validate with k-fold cross-validation and SHAP (SHapley Additive exPlanations) values to interpret feature importance .

Eigenschaften

IUPAC Name

3-phenyldiazenylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFYXYFORQJZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023445
Record name Phenazopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Brick-red microcrystals, slight violet luster; aq soln are yellow to brick-red slightly sol in cold water, 1 part in 300; sol in boiling water, 1 part in 20; 1 part is sol in 100 parts glycerol usp; slightly sol in alcohol, lanolin; sol in ethylene and propylene glycols, acetic acid; insol in acetone, benzene, chloroform, ether, toluene /Phenazopyridine hydrochloride/
Record name PHENAZOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

BROWNISH-YELLOW CRYSTALS

CAS No.

94-78-0
Record name Phenazopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazopyridine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazopyridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenazopyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenazopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENAZOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2J09EMJ52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENAZOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

139 °C
Record name Phenazopyridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENAZOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a solution of 27.6 grams (200 mmol) of potassium carbonate in 200 mL of water was added 20.0 grams (80 mmol) of phenazopyridine hydrochloride followed by 200 mL of ethyl acetate. The mixture was stirred at room temperature for 30 minutes. The layers were separated and the aqueous layer was extracted one time with 100 mL of ethyl acetate. The ethyl acetate layer was dried over sodium sulfate, and filtered. The filtrate was concentrated under diminished pressure and the product was dried under vacuum at room temperature to give an orange solid: yield 15.1 grams (92%). 1H NMR (300 MHz, CDCl3) δ 4.80 (br s, 4H), 6.06 (d, 1H), 7.34 (m, 1H), 7.48 (m, 2H), 7.76 (m, 2H), and 7.93 (d, 1H).
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenazopyridine
Reactant of Route 3
Phenazopyridine
Reactant of Route 4
Phenazopyridine
Reactant of Route 5
Phenazopyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.